Org20599 Exhibits Higher In Vivo Potency than Alphaxalone and Lower Potency than Pregnanolone in Rat EEG Model
In a head-to-head *in vivo* study in rats, Org20599 demonstrated an intermediate potency (K_PD) relative to other neuroactive steroids. Its potency of 221 ± 83 ng·ml⁻¹ was 2.2-fold more potent than alphaxalone (483 ± 42 ng·ml⁻¹), but 1.4-fold less potent than the endogenous neurosteroid pregnanolone (157 ± 16 ng·ml⁻¹) [1]. This positions Org20599 as a potent but not maximally potent steroid, offering a distinct experimental window for dose-response studies.
| Evidence Dimension | In vivo potency (K_PD) to induce EEG effects in rats |
|---|---|
| Target Compound Data | 221 ± 83 ng·ml⁻¹ |
| Comparator Or Baseline | Alphaxalone: 483 ± 42 ng·ml⁻¹; Pregnanolone: 157 ± 16 ng·ml⁻¹ |
| Quantified Difference | 2.2-fold more potent than alphaxalone; 1.4-fold less potent than pregnanolone |
| Conditions | Intravenous administration; EEG measurement in rats; mechanism-based PK/PD model |
Why This Matters
This quantitative in vivo potency ranking enables precise selection of a neuroactive steroid with a specific potency tier, crucial for designing experiments where maximal effect is not desired or where a comparison against both higher and lower potency standards is required.
- [1] Visser, S. A., Gladdines, W. W., van der Graaf, P. H., Peletier, L. A., & Danhof, M. (2002). Neuroactive steroids differ in potency but not in intrinsic efficacy at the GABA(A) receptor in vivo. Journal of Pharmacology and Experimental Therapeutics, 303(2), 616-626. View Source
